molecular formula C20H26ClN3O4 B12764780 Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-,monohydrochloride, (E)- CAS No. 88052-45-3

Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-,monohydrochloride, (E)-

Cat. No.: B12764780
CAS No.: 88052-45-3
M. Wt: 407.9 g/mol
InChI Key: CZASTSCVVYCBHQ-CVDVRWGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- is a complex organic compound with a unique structure that includes a piperazine ring, a benzodioxole moiety, and a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylene diamine with diethylene glycol in the presence of a strong base.

    Introduction of the Benzodioxole Moiety: This step involves the reaction of the piperazine derivative with a benzodioxole precursor under acidic conditions.

    Addition of the Pyrrolidine Group: The final step involves the reaction of the intermediate compound with a pyrrolidine derivative under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH.

    Purification: Using techniques like crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Substitution: Performed in the presence of a base to facilitate the nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.

    Benzodioxole Compounds: Molecules containing the benzodioxole moiety.

    Pyrrolidine Derivatives: Compounds with the pyrrolidine group.

Uniqueness

Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

88052-45-3

Molecular Formula

C20H26ClN3O4

Molecular Weight

407.9 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride

InChI

InChI=1S/C20H25N3O4.ClH/c24-19(6-4-16-3-5-17-18(13-16)27-15-26-17)23-11-9-21(10-12-23)14-20(25)22-7-1-2-8-22;/h3-6,13H,1-2,7-12,14-15H2;1H/b6-4+;

InChI Key

CZASTSCVVYCBHQ-CVDVRWGVSA-N

Isomeric SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.